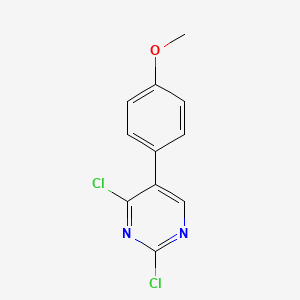

2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine

Descripción

Significance of Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Drug Discovery

Pyrimidine derivatives are widely recognized as "privileged scaffolds" in drug discovery. nih.gov This designation stems from their ability to interact with a multitude of biological targets with high affinity and specificity. The pyrimidine core is present in a vast array of approved drugs, demonstrating its therapeutic versatility. nih.gov These compounds have been successfully developed as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents, among others. gsconlinepress.comnih.govmdpi.com The synthetic accessibility of pyrimidines and the ease with which their chemical space can be explored further contribute to their prominence in the development of new therapeutic agents. nih.govmdpi.com The continued exploration of pyrimidine derivatives promises to yield novel drugs to address a wide range of diseases. nih.govnbinno.com

Overview of Dihalogenated Pyrimidine Compounds and Their Reactivity Profiles

Dihalogenated pyrimidines, particularly 2,4-dichloropyrimidines, are highly valuable intermediates in organic synthesis. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups. wuxiapptec.comacs.org The reactivity of the chlorine atoms is influenced by the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.com

Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position. This difference in reactivity is attributed to the electronic properties of the pyrimidine ring. However, the regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov For instance, the presence of an electron-withdrawing group at the C5 position typically directs nucleophilic attack to the C4 position. nih.govresearchgate.net Conversely, electron-donating groups at the C6 position can favor substitution at the C2 position. wuxiapptec.com This tunable reactivity makes dihalogenated pyrimidines versatile building blocks for the synthesis of complex, polysubstituted pyrimidine derivatives. nih.gov

Research Context and Rationale for Investigating 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine

The compound this compound is a specific example of a dihalogenated pyrimidine that has garnered interest in medicinal chemistry research. The presence of the 4-methoxyphenyl (B3050149) group at the C5 position introduces a key structural element that can influence the molecule's biological activity. The methoxy (B1213986) group can participate in hydrogen bonding and other non-covalent interactions with biological targets.

The rationale for investigating this particular compound lies in the potential to use its dichlorinated pyrimidine core as a scaffold for the synthesis of novel kinase inhibitors and other targeted therapies. chemrxiv.org The differential reactivity of the two chlorine atoms allows for the systematic introduction of different amine or other nucleophilic groups at the C2 and C4 positions, creating a library of diverse compounds for biological screening. The 4-methoxyphenyl substituent provides a starting point for exploring structure-activity relationships, where modifications to this group can be made to optimize binding affinity and selectivity for a particular biological target. The synthesis and subsequent derivatization of this compound, therefore, represent a strategic approach to the discovery of new and effective therapeutic agents. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-5-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)15-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFPSJNJLGNUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253684 | |

| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-07-6 | |

| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine, both ¹H and ¹³C NMR would be essential for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons on the 4-methoxyphenyl (B3050149) group would exhibit a characteristic pattern. The two protons ortho to the pyrimidine (B1678525) ring and the two protons ortho to the methoxy (B1213986) group would likely appear as distinct doublets due to coupling with their neighbors. The methoxy group itself would present as a sharp singlet. The pyrimidine ring has a single proton at the 6-position, which would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The dichlorinated carbons of the pyrimidine ring (C2 and C4) would be significantly downfield. The remaining pyrimidine carbon (C5 and C6) would also have characteristic chemical shifts. The carbons of the 4-methoxyphenyl group would show four distinct signals, in addition to the signal for the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H6 | ~8.5 | ~155 |

| Phenyl-H (ortho to pyrimidine) | ~7.5 (d) | ~130 |

| Phenyl-H (ortho to OCH₃) | ~7.0 (d) | ~115 |

| Methoxy-H | ~3.8 (s) | ~55 |

| Pyrimidine-C2 | - | ~165 |

| Pyrimidine-C4 | - | ~160 |

| Pyrimidine-C5 | - | ~125 |

| Phenyl-C (ipso, attached to pyrimidine) | - | ~130 |

| Phenyl-C (ipso, attached to OCH₃) | - | ~160 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈Cl₂N₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which is calculated to be 254.0014. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing strong evidence for the compound's identity.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would reveal the structural components of the molecule. Common fragmentation pathways for this compound would likely involve the loss of chlorine atoms, the methoxy group, or cleavage of the bond between the pyrimidine and phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational modes include:

C=C and C=N stretching from the pyrimidine and phenyl rings in the 1400-1600 cm⁻¹ region.

C-O stretching from the methoxy group, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-Cl stretching from the dichloro-substituents, usually found in the fingerprint region below 800 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methoxy group, just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (methoxy) | Stretch | < 3000 |

| C=N (pyrimidine) | Stretch | 1550 - 1600 |

| C=C (aromatic) | Stretch | 1450 - 1500 |

| C-O (ether) | Asymmetric Stretch | ~1250 |

| C-O (ether) | Symmetric Stretch | ~1030 |

| C-Cl | Stretch | < 800 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) would be used. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This preparative technique is used to purify the crude product on a larger scale, typically using silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the mobile phase.

The purity of the final product is a critical parameter, and a combination of these chromatographic techniques ensures a high degree of purity, often exceeding 98-99%, which is necessary for its use in further chemical synthesis or biological studies.

A comprehensive review of available scientific literature indicates that specific computational and theoretical chemistry studies, as outlined in the user's request, have not been published for the compound This compound .

Extensive searches for research data pertaining to Density Functional Theory (DFT) applications, HOMO-LUMO analysis, molecular dynamics simulations, and molecular docking investigations focused solely on this compound did not yield any specific results. The existing body of research on pyrimidine derivatives covers a wide range of related, but structurally distinct, molecules. For instance, studies are available for compounds such as 2,4-dichloro-5-nitropyrimidine (B15318) and other substituted pyrimidines nih.govnih.gov. However, these findings cannot be extrapolated to this compound without dedicated computational studies on the molecule itself.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and compound specificity requested, as the foundational research data is not present in the public domain. Generating content for the specified sections would require fabricating data, which is contrary to the principles of scientific accuracy.

Computational and Theoretical Chemistry Studies of Pyrimidine Derivatives

In Silico ADMET Prediction Methodologies for Pharmacokinetic Evaluation

In the early phases of drug development, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. pharmaceuticaljournal.net In silico ADMET prediction has emerged as a powerful tool to forecast these pharmacokinetic properties before a compound is synthesized, helping to identify potential liabilities. Various computational models and software are employed to assess the drug-likeness of pyrimidine (B1678525) derivatives.

Methodologies for these predictions often involve the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity or property. pharmaceuticaljournal.net Online tools and specialized software like SwissADME, LAZAR, and PASS (Prediction of Activity Spectra for Substances) are frequently used to evaluate a range of parameters. pharmaceuticaljournal.netajpamc.com These tools can predict physicochemical properties, lipophilicity, water solubility, and potential for metabolism by cytochrome P450 enzymes. ajpamc.com

Key parameters assessed during in silico ADMET evaluation include:

Physicochemical Properties : Molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated to assess general drug-likeness.

Lipophilicity : Often expressed as LogP, this parameter affects absorption and distribution.

Solubility : Poor water solubility can hinder absorption and formulation.

Pharmacokinetics : Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes like cytochrome P450 (CYP) isoenzymes. ajpamc.com

Drug-Likeness : This is evaluated based on established rules like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. ajpamc.com

For instance, a study on novel pyrimidine derivatives designed for various therapeutic purposes used the SwissADME tool to screen for ADME properties. pharmaceuticaljournal.net The results indicated that while one compound designed for antimalarial activity showed high GI absorption and good oral bioavailability, another intended as an antiviral agent had predicted low gastrointestinal absorption, suggesting it might require optimization. pharmaceuticaljournal.net Such findings highlight the importance of early in silico screening to guide the modification of chemical structures for improved pharmacokinetic profiles. pharmaceuticaljournal.net

| Parameter | Derivative A | Derivative B | Derivative C | Optimal Range |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 450.5 | 520.3 | 380.2 | < 500 |

| LogP (Lipophilicity) | 3.5 | 5.8 | 2.1 | < 5 |

| H-Bond Donors | 2 | 1 | 3 | < 5 |

| H-Bond Acceptors | 5 | 7 | 4 | < 10 |

| GI Absorption | High | Low | High | High |

| BBB Permeant | Yes | No | No | Variable |

| CYP2D6 Inhibitor | No | Yes | No | No |

| Lipinski Violations | 0 | 2 | 0 | 0 |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The design of novel pyrimidine derivatives with specific biological activities is greatly facilitated by two complementary computational strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.gov

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target, such as an enzyme or receptor, is known. nih.govyoutube.com This approach relies on understanding the atomic-level interactions between the target and a potential drug candidate. youtube.com The process typically involves:

Target Identification and Structure Determination : A biomolecule crucial to a disease process is identified. youtube.com Its 3D structure is determined using experimental techniques like X-ray crystallography or NMR spectroscopy. nih.govyoutube.com

Binding Site Analysis : The active site or a binding pocket on the target is analyzed to understand its shape, size, and physicochemical properties.

Molecular Docking : Computational algorithms are used to predict the preferred orientation and binding affinity of a ligand (e.g., a pyrimidine derivative) when bound to the target. dovepress.com This simulation helps in visualizing key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Lead Optimization : Based on the docking results, the chemical structure of the pyrimidine derivative can be modified to improve its fit and interaction with the target, thereby enhancing its potency and selectivity. youtube.com

SBDD has been successfully applied to design pyrimidine derivatives as inhibitors of various protein kinases, which are important targets in cancer therapy. researchgate.net By targeting the specific active site of a kinase, researchers can design compounds that are highly selective, potentially reducing off-target effects. youtube.com

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the biological target is unknown, but a set of molecules with known biological activity (ligands) is available. nih.govgardp.org This method relies on the principle that molecules with similar structures are likely to have similar biological activities. LBDD techniques include:

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. researchgate.net A pharmacophore model is generated by superimposing a set of active compounds and extracting their common features. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Virtual Screening : The generated pharmacophore model can be used to search large databases of chemical compounds to identify novel molecules that match the required features and are therefore likely to be active. researchgate.net

LBDD is particularly useful for optimizing lead compounds and exploring the structure-activity relationship (SAR) of a series of pyrimidine derivatives, guiding the synthesis of new analogues with improved therapeutic potential. researchgate.netnih.gov

| Feature | Structure-Based Drug Design (SBDD) | Ligand-Based Drug Design (LBDD) |

|---|---|---|

| Primary Requirement | Known 3D structure of the biological target. nih.gov | A set of active and inactive ligands for the target. gardp.org |

| Core Principle | Designing a ligand to fit the target's binding site ("lock and key"). youtube.com | Identifying common structural features among active ligands. researchgate.net |

| Key Techniques | Molecular Docking, Molecular Dynamics. dovepress.com | Pharmacophore Modeling, QSAR. nih.gov |

| Application | Lead discovery and optimization by improving ligand-target interactions. youtube.com | Lead discovery via virtual screening and lead optimization based on SAR. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Pyrimidine Derivatives with 4 Methoxyphenyl Substituents

Influence of Halogen Substitution Patterns on Biological Activity and Selectivity

The nature and position of halogen substituents on the pyrimidine (B1678525) core or its phenyl ring play a pivotal role in modulating biological activity. Halogens can influence a molecule's lipophilicity, electronic properties, and steric profile, all of which affect target binding and pharmacokinetic properties.

Research on various pyrimidine derivatives has consistently shown that halogen substitution can significantly enhance biological activity. For instance, studies on antitubercular pyrimidine analogs revealed that a 2-amino pyrimidine bearing a 4-fluoro substitution on a phenyl ring exhibited excellent activity. derpharmachemica.com In a separate investigation, the introduction of a chlorine atom at the 7-position of a thiazolo[4,5-d]pyrimidine (B1250722) scaffold led to an increase in anticancer activity compared to the non-halogenated 7-oxo derivatives. mdpi.com Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the newly synthesized compounds in an NCI-60 screen. mdpi.com

Similarly, in a series of 4,6-disubstituted pyrimidines, halogen-substituted derivatives showed more pronounced antimicrobial activity compared to the standard drug ciprofloxacin. nih.gov The presence of halogens like chlorine, bromine, and fluorine in the phenyl ring of certain pyrimidine-quinoline molecules was also found to increase their antimicrobial effects. nih.gov

The table below summarizes the impact of halogen substitutions on the biological activity of selected pyrimidine derivatives, illustrating the general principle that halogens are key modulators of potency.

| Compound/Derivative Class | Halogen Substitution | Biological Activity Noted | Source |

| 2-Amino Pyrimidine Analog | 4-Fluoro on phenyl ring | Excellent antitubercular activity | derpharmachemica.com |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro | Increased anticancer activity | mdpi.com |

| Pyrimidine-quinoline molecules | Cl, Br, F on phenyl ring | Increased antimicrobial activity | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | 3-Bromophenyl, 3-Bromo-4-chlorophenyl | High EGFR inhibitory activity | ekb.eg |

Role of the 4-Methoxyphenyl (B3050149) Substituent in Modulating Efficacy and Specificity

The 4-methoxyphenyl group is a common substituent in many biologically active pyrimidine derivatives, where it critically influences efficacy and target specificity. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can affect the electronic distribution of the entire molecule. Furthermore, its oxygen atom can act as a hydrogen bond acceptor, facilitating key interactions within a biological target's binding site.

In the development of novel pyrimidine derivatives as bone anabolic agents, the presence and positioning of methoxy groups on the phenyl ring were found to be crucial for activity. nih.gov For example, a derivative with a 4-methoxy group on one phenyl ring and a 4-Cl on another was synthesized and showed activity in an alkaline phosphatase (ALP) assay. nih.gov Further studies indicated that a 2,4,5-tri-methoxy substitution pattern was particularly important for activity. nih.govnih.gov

A study focused on designing dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 synthesized a series of 4-methoxyphenyl pyrimidine derivatives. nih.gov The structure-activity relationship analysis from this study highlighted the importance of the 4-methoxyphenyl moiety for achieving potent inhibitory activities against both enzymes. The methoxy group likely contributes to favorable binding interactions within the ATP-binding pocket of these kinases. nih.gov Similarly, benzimidazole-pyrimidine hybrids containing a 4-methoxyphenyl substituent have been synthesized and evaluated for anticancer activity, demonstrating the versatility of this functional group in drug design. mdpi.com

Strategic Modifications of the Pyrimidine Core and Peripheral Side Chains

To explore the chemical space around the pyrimidine scaffold and optimize biological activity, researchers employ various strategies to modify the core and its side chains. These modifications can range from simple functional group alterations to more complex skeletal editing and ring-fusion approaches.

One advanced strategy involves a "deconstruction-reconstruction" sequence where pyrimidine-containing compounds are transformed into other nitrogen heteroaromatics. nih.govnih.gov This method allows for the diversification of the initial pyrimidine core into various heterocycles like azoles, creating analogs that would be difficult to access through traditional synthesis. nih.govnih.gov Another skeletal editing approach enables the direct conversion of pyrimidines into pyridines through a two-atom swap, which can alter metabolic stability and drug-like properties. chinesechemsoc.org

Fusing other heterocyclic rings to the pyrimidine core is a common and effective strategy. This creates extended, rigid scaffolds that can present functional groups in specific orientations for optimal target interaction. Examples of such fused systems with demonstrated biological potential include:

Pyrazolo[3,4-d]pyrimidines : These are considered bioisosteric replacements for adenine (B156593) and have shown potent anticancer activity by inhibiting various kinases. mdpi.comresearchgate.net

Pyrrolo[2,3-d]pyrimidines : Derivatives of this scaffold have exhibited significant inhibitory effects against EGFR kinases. ekb.eg

Thienopyrimidines : A series of thienopyrimidines were discovered to be highly potent and selective PI3K inhibitors. acs.org

Thiazolo[4,5-d]pyrimidines : As purine (B94841) antagonists, these compounds have shown potential anticancer activity. mdpi.com

These strategic modifications allow for a comprehensive exploration of the structure-activity landscape, leading to the discovery of novel compounds with improved pharmacological profiles.

Development of Pyrimidine Analogs for Enhanced Potency and Targeted Action

The development of pyrimidine analogs is often an iterative process of design, synthesis, and biological evaluation aimed at enhancing potency and selectivity for a specific biological target. This process of lead optimization is crucial for translating a promising initial compound (a "hit") into a viable drug candidate.

For instance, in the pursuit of dual EGFR/VEGFR-2 inhibitors, two series of 4-methoxyphenyl pyrazole (B372694) and pyrimidine derivatives were designed and synthesized. nih.gov Through systematic evaluation, compound 12 from this series emerged with potent antiproliferative effects and strong inhibitory activity against both EGFR (IC₅₀ = 0.071 µM) and VEGFR-2 (IC₅₀ = 0.098 µM). nih.gov

Another study focused on developing pyrimidine-based GSK-3 inhibitors for potential use in Alzheimer's disease. nih.gov Chemical optimization led to the discovery of two amides with potent IC₅₀ values of 0.35 nM and 0.56 nM against GSK-3β. nih.gov Similarly, the optimization of a different pyrimidine series resulted in a potent pan-TEAD inhibitor with an IC₅₀ of less than 50 nM. nih.gov

These examples underscore the power of systematic analog development. By making targeted modifications to a lead structure, such as the 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine scaffold, medicinal chemists can fine-tune its properties to achieve enhanced potency and a more desirable, targeted biological action.

| Lead Scaffold/Series | Target(s) | Optimized Compound/Analog | Potency (IC₅₀) | Source |

| 4-Methoxyphenyl Pyrimidine | EGFR / VEGFR-2 | Compound 12 | 0.071 µM (EGFR), 0.098 µM (VEGFR-2) | nih.gov |

| Phenylpyrazolo[3,4-d]pyrimidine | EGFR / VEGFR-2 | Compound 5i | 0.3 µM (EGFR), 7.60 µM (VEGFR-2) | mdpi.com |

| Pyrimidine-based Amides | GSK-3β | Compound 298 | 0.35 nM | nih.gov |

| Y-shaped Pyrimidine Scaffold | pan-TEAD | Compound 220 | < 50 nM | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the development process.

Several QSAR studies have been successfully applied to pyrimidine derivatives. In one study, a QSAR model was developed for a series of furopyrimidine and thienopyrimidine compounds acting as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. nih.gov Using statistical methods like multiple linear regression (MLR) and artificial neural network (ANN), the model was able to predict the pharmacological activity of similar compounds, with the non-linear ANN method showing superior predictive power. nih.gov

Another study performed 3D-QSAR analysis on 2-(4-sulfonylphenyl)pyrimidine analogs for their in-vitro COX-2 inhibitory activity. researchgate.net A four-point pharmacophore model was generated, identifying one hydrogen bond acceptor, two hydrophobic features, and one aromatic ring as crucial for activity. The resulting QSAR model exhibited good internal and external predictive capabilities, offering insights into the key chemical features required for potent and selective COX-2 inhibition. researchgate.net Such predictive models are invaluable for the rational design of new analogs based on the this compound scaffold for various therapeutic targets.

Mechanistic Probes into Biological Interactions and Cellular Pathways

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Kinases, Dihydrofolate Reductase, Acetylcholinesterase)

There is no specific information available in the scientific literature regarding the inhibitory activity or kinetic analysis of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine against enzymes such as kinases, dihydrofolate reductase, or acetylcholinesterase. While substituted pyrimidines are a well-known class of enzyme inhibitors, dedicated studies on this particular compound have not been published.

Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors)

No published studies were found that investigate the binding affinity or modulatory effects of this compound on any receptors, including serotonin receptors. The interaction of this specific compound with receptor targets remains uncharacterized.

Interactions with Nucleic Acids and Genetic Material

There is a lack of available research on the direct interactions of this compound with nucleic acids or other genetic material. Investigations into its potential to bind to or intercalate with DNA or RNA have not been reported.

Modulation of Key Signaling Pathways in Disease Models (e.g., in cancer, inflammation)

The effect of this compound on key signaling pathways implicated in disease models of cancer or inflammation has not been documented in the scientific literature. While the pyrimidine (B1678525) core is present in many molecules that modulate these pathways, the specific activity of this compound is unknown.

Target Deconvolution and Validation Methodologies

As there are no reported biological activities for this compound, there are consequently no studies on the deconvolution or validation of its potential biological targets.

Data Tables

No data is available from the literature to populate tables regarding the biological activity of this compound.

Advanced Applications and Therapeutic Potential of Pyrimidine Derivatives

Anticancer Research and Development

Derivatives of pyrimidine (B1678525) are well-established as core structures in a variety of anticancer agents. They are known to interfere with cellular processes critical to cancer cell proliferation and survival. However, specific studies detailing the anticancer activities of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine are not readily found in peer-reviewed research. The following sections outline standard assessment methodologies for which data would be required to evaluate its potential.

Cell Line-Based Cytotoxicity Assessments

A primary step in anticancer drug discovery involves evaluating a compound's ability to inhibit the growth of and kill cancer cells. This is typically performed using a panel of well-characterized human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Currently, there is no published data available from such cytotoxicity assays for this compound.

Apoptosis and Cell Cycle Modulation Mechanisms

Effective anticancer agents often work by inducing programmed cell death (apoptosis) or by arresting the cell cycle, thereby preventing cancer cells from dividing.

Investigations into these mechanisms would typically involve techniques such as flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and annexin (B1180172) V/propidium iodide staining to detect apoptotic cells. No studies detailing the effects of this compound on apoptosis or cell cycle progression in cancer cells have been reported.

Inhibition of Specific Oncogenic Kinases

Many modern cancer therapies are designed to target specific protein kinases that are overactive in cancer cells and drive their growth. These include kinases like VEGFR2, FGFR1, CDK2, and CDK9, which are involved in angiogenesis and cell cycle regulation.

Table 2: Potential Kinase Inhibition Profile for this compound

| Kinase Target | Biological Function | Inhibition Data (IC₅₀) |

| VEGFR2 | Angiogenesis | Data Not Available |

| FGFR1 | Angiogenesis, Cell Proliferation | Data Not Available |

| CDK2 | Cell Cycle Regulation | Data Not Available |

| CDK9 | Transcription Regulation | Data Not Available |

| hSMG-1 | DNA Damage Response | Data Not Available |

| PfGSK3/PfPK6 | (Relevant in protozoan parasites) | Data Not Available |

There is currently no publicly available data on the inhibitory activity of this compound against these or any other oncogenic kinases.

Antimicrobial and Antifungal Research

The pyrimidine scaffold is also a key component in a number of compounds with antimicrobial and antifungal properties. These agents are crucial in combating infectious diseases. As with its anticancer potential, specific research into the antimicrobial and antifungal efficacy of this compound is not available in the existing scientific literature.

Inhibition of Bacterial Growth Mechanisms

To assess antibacterial potential, a compound is typically tested against a panel of pathogenic Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is determined to quantify its potency.

Table 3: Hypothetical Antibacterial Activity Data for this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data Not Available |

| Bacillus subtilis | Gram-positive | Data Not Available |

| Escherichia coli | Gram-negative | Data Not Available |

| Pseudomonas aeruginosa | Gram-negative | Data Not Available |

No studies have been published reporting the MIC values for this compound against these or other bacterial species.

Antifungal Efficacy Studies

Similarly, the antifungal activity of a compound is evaluated against common fungal pathogens. The effectiveness is often measured by the MIC, indicating the lowest concentration that inhibits visible fungal growth.

Table 4: Hypothetical Antifungal Activity Data for this compound

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans | Yeast | Data Not Available |

| Aspergillus fumigatus | Mold | Data Not Available |

| Cryptococcus neoformans | Yeast | Data Not Available |

There is no available research data concerning the antifungal properties of this compound.

Antiviral Research and Development

A review of scientific databases and literature reveals no specific studies detailing the antiviral activity of this compound. The broader class of pyrimidine derivatives, however, is a cornerstone of antiviral research, with many analogues forming the basis of established antiviral drugs. eurekaselect.com Fused pyrimidine systems, in particular, have been noted for their diversified pharmacological activities, which include antiviral properties. eurekaselect.com

Inhibition of Viral Replication Enzymes (e.g., viral DNA polymerase, reverse transcriptase)

There is no available research data to suggest that this compound directly inhibits viral replication enzymes such as viral DNA polymerase or reverse transcriptase. Research in this area typically focuses on nucleoside analogues and other specifically designed molecules that can act as competitive inhibitors or allosteric modulators of these viral enzymes.

Anti-inflammatory and Immunomodulatory Potentials

Specific research on the anti-inflammatory or immunomodulatory properties of this compound is not found in the current body of scientific literature. Pyrimidine derivatives, more broadly, have been investigated for such activities. eurekaselect.com For instance, various fused pyrimidine heterocycles have shown potential as anti-inflammatory agents, indicating that the general structure is of interest in this therapeutic area. eurekaselect.com

No specific data is available to generate a data table for the anti-inflammatory or immunomodulatory activity of this compound.

Central Nervous System (CNS) Activity and Receptor Modulation (e.g., 5-HT2C)

There are no documented studies on the central nervous system activity of this compound or its potential to modulate CNS receptors like the 5-HT2C receptor. While various heterocyclic compounds are known to interact with CNS targets, research has not been extended to this specific molecule.

Agricultural Applications (e.g., Herbicide Development)

While this compound itself is not marketed or extensively studied as an herbicide, its structural class is relevant to agrochemistry. A related compound, 2,4-dichloro-5-methoxypyrimidine, is known to be an important intermediate in the preparation of highly efficient sulfonamide herbicides. chemimpex.com This suggests that dichloropyrimidine structures can serve as valuable building blocks in the synthesis of agriculturally active compounds.

No specific data is available to generate a data table for the herbicidal activity of this compound.

Future Perspectives and Research Gaps

Development of Novel Synthetic Routes for Complex Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry, and the development of novel, efficient, and sustainable synthetic routes is a continuous pursuit. While classical methods for pyrimidine synthesis are well-established, future research will likely focus on more sophisticated strategies to access complex and diverse molecular architectures. One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. ijper.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate large libraries of compounds for screening. For instance, a three-component coupling reaction involving a substituted enamine, an orthoester, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 4,5-disubstituted pyrimidines. ijper.org

Another area of active research is the development of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. These reactions can rapidly build molecular complexity from simple starting materials. The synthesis of pyrano[2,3-d]pyrimidinones, for example, has been achieved through domino Knoevenagel-Michael condensation pathways. researchgate.net The application of novel catalytic systems, including photoredox and enzymatic catalysis, is also expected to provide new avenues for the functionalization of the pyrimidine core, enabling the synthesis of previously inaccessible analogues.

Future synthetic strategies will likely prioritize sustainability, employing greener solvents, catalysts, and reaction conditions to minimize environmental impact. The development of continuous flow synthesis methods for pyrimidine derivatives could also offer advantages in terms of scalability, safety, and process control.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.gov In the context of pyrimidine-based drug discovery, AI and ML can be applied at multiple stages of the pipeline. One of the key applications is in the prediction of drug-target interactions and the identification of novel biological targets for pyrimidine-based compounds. crimsonpublishers.com Deep learning models, for example, can be trained on large datasets of known drug-target interactions to predict new ones with high accuracy. preprints.org

AI algorithms can also be used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the most promising drug-like profiles. nih.gov This can significantly reduce the time and cost associated with the early stages of drug development. Furthermore, generative AI models can design novel pyrimidine derivatives with desired properties, exploring a vast chemical space to identify promising new scaffolds. crimsonpublishers.com

The integration of AI and ML with high-throughput screening and automated synthesis platforms has the potential to create a closed-loop system for drug discovery, where new compounds are designed, synthesized, and tested in a rapid and iterative manner.

Table 1: Illustrative Applications of AI/ML in Pyrimidine Drug Discovery

| Application Area | AI/ML Technique | Potential Impact |

| Target Identification | Deep Learning, Network Biology | Discovery of novel biological targets for pyrimidine derivatives. |

| Virtual Screening | Machine Learning, Molecular Docking | Rapid and cost-effective identification of hit compounds from large virtual libraries. |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel pyrimidine-based molecules with optimized properties. |

| Drug Repurposing | Natural Language Processing, Knowledge Graphs | Identification of new therapeutic indications for existing pyrimidine-based drugs. |

Exploration of Polypharmacology and Multi-Targeted Approaches for Therapeutic Efficacy

The traditional "one drug, one target" paradigm of drug discovery is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.govnih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial strategy for treating such diseases. nih.govnih.gov This approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and a more holistic treatment of the disease. researchgate.net

Pyrimidine derivatives, with their diverse biological activities, are well-suited for the development of multi-targeted therapies. The design of pyrimidine-based compounds that can simultaneously modulate the activity of multiple targets, such as different protein kinases or enzymes in a signaling pathway, is a promising area of research. wiley.com This can be achieved through the rational design of molecules that incorporate pharmacophoric features recognized by multiple targets or by screening existing pyrimidine libraries against a panel of disease-relevant targets.

Computational methods, including molecular docking and pharmacophore modeling, can play a crucial role in the design and optimization of multi-targeted pyrimidine derivatives. The systematic integration of data from various disciplines, including computational modeling, synthetic chemistry, and in vitro/in vivo pharmacological testing, will be essential for the successful development of these next-generation therapeutics. nih.gov

Addressing Challenges in Bioavailability and Delivery for Pyrimidine Compounds

The therapeutic efficacy of a drug is not solely dependent on its intrinsic potency but also on its ability to reach the target site in the body in sufficient concentrations. Poor bioavailability, often due to low aqueous solubility or poor membrane permeability, is a common challenge in drug development. nih.govnih.gov For pyrimidine-based compounds, addressing these challenges is crucial for translating in vitro activity into in vivo efficacy.

A variety of formulation and drug delivery strategies can be employed to improve the bioavailability of pyrimidine compounds. These include particle size reduction techniques, such as micronization and nanosuspension, to increase the surface area for dissolution. nih.gov The use of amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can also enhance solubility and dissolution rates. nih.gov

Advanced drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles, offer the potential to not only improve bioavailability but also to achieve targeted delivery to specific tissues or cells. nih.gov These systems can protect the drug from degradation, control its release profile, and reduce off-target side effects. The development of prodrugs, which are inactive derivatives that are converted to the active drug in the body, is another strategy to overcome bioavailability challenges. nih.gov

Table 2: Strategies to Enhance Bioavailability of Pyrimidine Compounds

| Strategy | Mechanism of Action | Examples |

| Particle Size Reduction | Increases surface area for dissolution. | Micronization, Nanosuspensions |

| Solid Dispersions | Enhances solubility by preventing crystallization. | Amorphous solid dispersions |

| Complexation | Increases solubility through non-covalent interactions. | Cyclodextrin complexes |

| Lipid-Based Formulations | Improves absorption of lipophilic compounds. | Self-emulsifying drug delivery systems (SEDDS) |

| Prodrug Approach | Modifies physicochemical properties for better absorption. | Ester or amide prodrugs |

| Nanocarriers | Encapsulates the drug to improve stability and transport. | Liposomes, Polymeric nanoparticles |

Design of Pyrimidine-Based Probes for Chemical Biology Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for elucidating the biological function of their targets and for validating them as potential therapeutic targets. The development of potent and selective pyrimidine-based chemical probes is an important area of future research.

The design of a high-quality chemical probe requires a deep understanding of the structure-activity relationship (SAR) of the pyrimidine scaffold. Iterative cycles of chemical synthesis and biological evaluation are typically required to optimize the potency, selectivity, and cell permeability of the probe. It is also important to develop a closely related inactive control compound to ensure that any observed biological effects are due to the specific interaction with the target of interest.

Pyrimidine-based probes can be further functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization of the target in cells or for use in affinity purification experiments to identify binding partners. The development of photoaffinity probes, which can be covalently cross-linked to their target upon photo-irradiation, is another powerful strategy for target identification and validation. These chemical biology tools will be instrumental in advancing our understanding of the biological roles of the targets of pyrimidine-based compounds and in guiding the development of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.